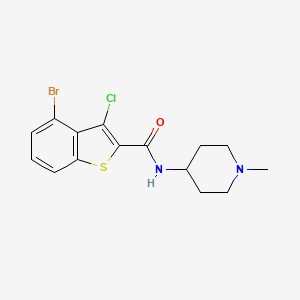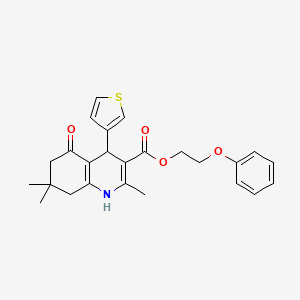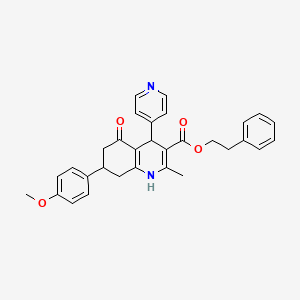
4-bromo-3-chloro-N-(1-methyl-4-piperidinyl)-1-benzothiophene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-bromo-3-chloro-N-(1-methyl-4-piperidinyl)-1-benzothiophene-2-carboxamide, also known as BMT-047, is a synthetic compound that has been studied for its potential applications in scientific research. It belongs to the class of benzothiophene compounds, which have been found to exhibit a range of biological activities.
作用機序
4-bromo-3-chloro-N-(1-methyl-4-piperidinyl)-1-benzothiophene-2-carboxamide acts as a selective antagonist of the dopamine D3 receptor, which is primarily expressed in the mesolimbic pathway of the brain. By blocking the activity of this receptor, this compound may modulate the release of dopamine in this pathway, which is involved in reward processing and motivation. This mechanism of action may have implications for the treatment of addiction and other psychiatric disorders.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. In animal studies, it has been shown to decrease cocaine self-administration and reduce the reinstatement of cocaine-seeking behavior. This compound has also been found to decrease ethanol consumption in rats. These effects suggest that this compound may have potential as a treatment for addiction.
実験室実験の利点と制限
One advantage of 4-bromo-3-chloro-N-(1-methyl-4-piperidinyl)-1-benzothiophene-2-carboxamide is its selectivity for the dopamine D3 receptor, which allows for more specific targeting of this receptor compared to other compounds. However, one limitation of this compound is its limited solubility in aqueous solutions, which may make it difficult to use in certain experiments.
将来の方向性
There are several future directions for research on 4-bromo-3-chloro-N-(1-methyl-4-piperidinyl)-1-benzothiophene-2-carboxamide. One area of interest is the potential use of this compound as a PET imaging agent for the dopamine D3 receptor. This could allow for non-invasive imaging of this receptor in vivo, which could have implications for the diagnosis and treatment of psychiatric disorders. Another area of interest is the development of more soluble analogs of this compound, which could improve its utility in certain experiments. Finally, further research is needed to determine the full extent of this compound's potential as a treatment for addiction and other psychiatric disorders.
合成法
The synthesis of 4-bromo-3-chloro-N-(1-methyl-4-piperidinyl)-1-benzothiophene-2-carboxamide involves a series of chemical reactions, starting with the reaction of 4-bromo-3-chloroaniline and 1-methyl-4-piperidinone to form the intermediate N-(4-bromo-3-chlorophenyl)-1-methyl-4-piperidinone. This intermediate is then reacted with 2-mercaptobenzoic acid to form the final product, this compound. The synthesis of this compound has been optimized to achieve high yields and purity.
科学的研究の応用
4-bromo-3-chloro-N-(1-methyl-4-piperidinyl)-1-benzothiophene-2-carboxamide has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been found to exhibit activity as a selective dopamine D3 receptor antagonist, which may have implications for the treatment of addiction and other psychiatric disorders. This compound has also been studied for its potential as a PET imaging agent for the dopamine D3 receptor.
特性
IUPAC Name |
4-bromo-3-chloro-N-(1-methylpiperidin-4-yl)-1-benzothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrClN2OS/c1-19-7-5-9(6-8-19)18-15(20)14-13(17)12-10(16)3-2-4-11(12)21-14/h2-4,9H,5-8H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDNNFZBJEMIXDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NC(=O)C2=C(C3=C(S2)C=CC=C3Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-ethyl-5-methyl-N-[4-(1-piperidinylcarbonyl)phenyl]-4-isoxazolecarboxamide](/img/structure/B5159064.png)


![N-[(3,5-dimethyl-1-adamantyl)methyl]-2-phenoxyacetamide](/img/structure/B5159091.png)
![5,5'-[dithiobis(methylene)]bis[4-(hydroxymethyl)-2-methyl-3-pyridinol] dihydrochloride dihydrate](/img/structure/B5159103.png)
amine oxalate](/img/structure/B5159109.png)
![isopropyl 4-[4-(methoxycarbonyl)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5159113.png)

![1-{[1-(diphenylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-(3-pyridinylmethyl)piperazine](/img/structure/B5159125.png)
![1-[3-(1,3-benzodioxol-5-yl)-1H-pyrazol-4-yl]-N-(2,1,3-benzoxadiazol-5-ylmethyl)-N-methylmethanamine](/img/structure/B5159128.png)


![1-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]-N-(2-thienylmethyl)-4-piperidinecarboxamide](/img/structure/B5159156.png)
![2-amino-4-(3-furyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B5159175.png)